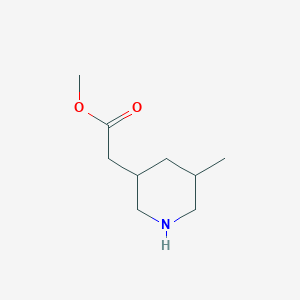

Methyl 2-(5-methylpiperidin-3-yl)acetate

Description

Contextualizing Piperidine (B6355638) and Acetate-Containing Chemical Entities in Research

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.gov It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net Piperidine derivatives are integral to numerous drug classes, exhibiting a broad spectrum of biological activities, including but not limited to anticancer, antiviral, analgesic, antipsychotic, and anti-Alzheimer's properties. researchgate.netencyclopedia.pub The prevalence of this scaffold is attributed to its ability to serve as a versatile building block, allowing for the creation of complex molecular architectures with specific biological targets. The nitrogen atom in the piperidine ring can be readily functionalized, and the ring itself provides a stable, three-dimensional structure that can effectively interact with biological receptors and enzymes. nih.gov

Similarly, acetate (B1210297) esters are of significant importance in organic chemistry and related industries. iloencyclopaedia.orgwikipedia.org Acetates are esters of acetic acid and are widely used as solvents, in the synthesis of polymers, and as fragrances due to their often pleasant, fruity odors. iloencyclopaedia.orgchemconnections.org In the context of medicinal chemistry, the methyl acetate group, as seen in Methyl 2-(5-methylpiperidin-3-yl)acetate, can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. The ester functionality can also serve as a handle for further chemical modifications or act as a prodrug moiety, which is cleaved in vivo to release an active carboxylic acid. The synthesis of acetate esters is typically achieved through the esterification of a carboxylic acid with an alcohol. iloencyclopaedia.orgchemconnections.org

The combination of these two structural motifs, piperidine and acetate, creates a class of compounds with significant potential for biological activity and as intermediates in the synthesis of more complex molecules.

Significance of this compound within Organic and Medicinal Chemistry Disciplines

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the study of closely related analogs and the inherent properties of its constituent functional groups. The structure, featuring a methyl-substituted piperidine ring linked to a methyl acetate group, suggests its potential as a valuable building block in synthetic organic chemistry and as a scaffold for the development of novel therapeutic agents in medicinal chemistry.

Analogs such as Methyl 2-(piperidin-3-yl)acetate hydrochloride are recognized as analogs of Methylphenidate, a central nervous system stimulant. chemicalbook.com Research into related chiral piperidine derivatives, like (R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride, highlights their potential in neuropharmacology. Studies indicate that such compounds can modulate neurotransmitter systems, potentially enhancing dopaminergic activity, which makes them candidates for research into treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. The core piperidine structure is crucial for this biological activity.

The synthetic utility of this compound lies in its potential as a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations to build more complex molecules. The secondary amine in the piperidine ring also provides a site for further functionalization. The stereochemistry of the methyl group on the piperidine ring adds a layer of complexity and potential for creating stereoisomerically pure final compounds, which is often critical for therapeutic efficacy. nih.gov

Data Tables

Table 1: Properties of Methyl 2-(piperidin-3-yl)acetate hydrochloride (Related Compound)

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-piperidinylacetate hydrochloride sigmaaldrich.com |

| CAS Number | 247259-31-0 sigmaaldrich.com |

| Molecular Formula | C8H15NO2.ClH chemicalbook.com |

| Molecular Weight | 193.67 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Table 2: Properties of (R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride (Related Chiral Compound)

| Property | Value |

|---|---|

| IUPAC Name | Methyl (R)-2-(piperidin-3-yl)acetate hydrochloride |

| CAS Number | 865157-03-5 |

| Molecular Weight | 193.68 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methylpiperidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAAHZNZNFHBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-92-5 | |

| Record name | Methyl 5-methyl-3-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Methyl 2 5 Methylpiperidin 3 Yl Acetate and Analogues

Strategies for the Construction of the Methylpiperidinyl Core

The formation of the 3,5-disubstituted piperidine (B6355638) ring is the foundational step in synthesizing the target compound. Various methods have been developed for creating substituted piperidine skeletons, which can be adapted for this purpose.

The synthesis of the 5-methylpiperidine core, a specific example of a 3,5-disubstituted piperidine when considering the acetate (B1210297) group at position 3, can be approached through several established routes.

One of the most direct methods is the catalytic hydrogenation of substituted pyridines . Specifically, the reduction of 3,5-dimethylpyridine, also known as 3,5-lutidine, can yield the corresponding cis- and trans-3,5-dimethylpiperidine. google.com This reaction is typically performed using catalysts such as rhodium on carbon (Rh/C) or ruthenium, often under hydrogen pressure. google.com While this method directly yields a methyl group at the 5-position, subsequent steps are required to introduce the acetate moiety at the 3-position. 3,5-Lutidine itself is used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. acs.orgmdpi.com

Another versatile strategy is the double Michael addition . This approach involves the reaction of a primary amine, such as benzylamine, with a suitable 1,4-pentadiene (B1346968) derivative. The intermolecular Michael-type addition is followed by an intramolecular cyclization to form the 3,5-disubstituted piperidine ring. This method can produce both cis and trans isomers, which can often be separated by chromatography.

A further approach involves intramolecular hydroamination . For example, the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of certain amino-alkenes can produce 3,5-disubstituted piperidines with high diastereomeric excess. google.com

| Method | Starting Materials | Key Features | Potential Outcome for Target Scaffold |

| Catalytic Hydrogenation | 3,5-Lutidine | High pressure/temperature; yields mixture of stereoisomers. | Provides the 3,5-dimethylpiperidine (B146706) core, requiring further functionalization. |

| Double Michael Addition | 1,4-Pentadiene derivative, Benzylamine | Forms two C-N bonds in one sequence; can yield separable cis and trans isomers. | Can construct the piperidine ring with substituents at the 3 and 5 positions. |

| Intramolecular Hydroamination | Substituted Amino-alkenes | Catalyzed by transition metals (e.g., Rhodium); can offer high diastereoselectivity. | A potential route to control the stereochemistry of the 3,5-substituents during ring formation. |

Functionalization and Esterification Techniques for the Acetate Moiety

Once the piperidine core is established, the next critical phase is the introduction and functionalization of the methyl acetate side chain at the 3-position.

Several chemical strategies can be employed to attach a methyl acetate group to a pre-formed piperidine ring. A common method involves the alkylation of an N-substituted piperazine (B1678402) or piperidine with a haloacetic acid derivative under basic conditions. ambeed.com This general principle can be adapted by starting with a 5-methylpiperidine precursor that has a suitable functional group at the 3-position, which can then be converted to the acetate side chain.

Alternatively, the synthesis can proceed through a piperidone intermediate. An optimized Strecker-type condensation of a piperidone with aniline (B41778) and hydrogen cyanide can yield an amino-nitrile, which can be hydrolyzed and esterified to produce a piperidine-carboxylate derivative. chemicalbook.com While this has been demonstrated for 4-substituted piperidines, the principle could be applied to a 5-methyl-3-piperidone precursor.

Finally, the side chain can be introduced via coupling reactions. For example, a piperidine derivative with a leaving group at the 3-position could be coupled with a malonic ester, followed by decarboxylation and esterification to yield the desired methyl acetate side chain.

The target compound has two stereocenters, at the C3 and C5 positions of the piperidine ring, leading to the possibility of cis and trans diastereomers. Controlling the relative and absolute stereochemistry is a significant challenge in its synthesis.

Stereoselectivity can be achieved during the ring-formation step. For example, the cyclocondensation of a γ-substituted δ-oxoester with a chiral auxiliary like (R)-phenylglycinol can proceed through a dynamic kinetic resolution to generate a bicyclic δ-lactam. Subsequent diastereoselective alkylation at the carbonyl α-position provides a route to either cis or trans enantiopure 3,5-disubstituted piperidines. This lactam can then be further manipulated to introduce the acetate side chain.

Another strategy involves the stereoselective reduction of a tetrahydropyridine (B1245486) precursor. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) can create a 3-substituted tetrahydropyridine, which can then be reduced to the piperidine with controlled stereochemistry. nih.gov Asymmetric hydrogenation using ruthenium catalysts is another powerful method for setting stereocenters in similar structures. nih.gov

A chemoenzymatic approach has also been described for synthesizing 3,5-dioxygenated piperidines, where an enzyme- and Ru-catalyzed reaction transformed a mixture of diols into a single cis-(3R,5S)-diacetate with excellent diastereoselectivity. This highlights the potential of biocatalysis in controlling the stereochemistry of such scaffolds.

Derivatization Reactions and Synthetic Transformations of the Compound Scaffold

The Methyl 2-(5-methylpiperidin-3-yl)acetate scaffold contains two primary reactive sites: the secondary amine of the piperidine ring and the methyl ester of the acetate side chain. These functional groups allow for a wide range of synthetic transformations to create a library of analogues.

The secondary amine (N-H) is nucleophilic and can undergo various reactions:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).

N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products.

N-Alkylation: Reaction with alkyl halides can introduce an alkyl group on the nitrogen, although care must be taken to avoid over-alkylation. Reductive amination is an alternative method for controlled N-alkylation.

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution:

Hydrolysis: Treatment with aqueous acid or base (e.g., NaOH, LiOH) cleaves the ester to yield the corresponding carboxylic acid, 2-(5-methylpiperidin-3-yl)acetic acid. researchgate.netchemspider.com

Amidation: Reaction with amines can convert the ester into a variety of primary, secondary, or tertiary amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(5-methylpiperidin-3-yl)ethanol.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into the corresponding acetohydrazide, which is a versatile intermediate for synthesizing other heterocyclic derivatives. ijirset.com

| Functional Group | Reaction Type | Reagents | Product |

| Piperidine N-H | N-Acylation | RCOCl, Base | N-Acylpiperidine (Amide) |

| Piperidine N-H | N-Sulfonylation | RSO₂Cl, Base | N-Sulfonylpiperidine (Sulfonamide) |

| Piperidine N-H | N-Alkylation | R-X, Base | N-Alkylpiperidine |

| Methyl Ester | Hydrolysis | NaOH(aq) or H₃O⁺ | Carboxylic Acid |

| Methyl Ester | Amidation | R₂NH | Amide |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Methyl Ester | Hydrazinolysis | N₂H₄·H₂O | Acetohydrazide |

Preparation of Amine and Amide Derivatives from Methylpiperidinyl Acetates

The synthesis of amine and amide derivatives from methylpiperidinyl acetates, such as this compound, is a critical step in the development of analogues for various applications. These transformations typically involve the modification of the piperidine nitrogen or the conversion of the ester functional group.

The piperidine nitrogen can be readily acylated or sulfonated to yield a diverse range of amide and sulfonamide derivatives, respectively. Standard conditions for these reactions often involve the use of acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine. nih.gov Another common strategy for amide bond formation is the coupling of a carboxylic acid with an amine using a peptide coupling reagent. researchgate.net This approach requires the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, which is then activated for reaction with a desired amine.

Commonly employed coupling reagents facilitate the reaction between the carboxylic acid and the amine by forming a highly reactive intermediate. fishersci.co.uk These reagents must often be used in stoichiometric amounts. researchgate.net The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization, especially when dealing with chiral molecules. luxembourg-bio.com

Below is a table summarizing various coupling reagents used for amide bond formation.

| Coupling Reagent | Full Name | Byproduct | Notes |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed during aqueous workup. fishersci.co.ukresearchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea | Highly efficient but can be expensive. researchgate.net |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Effective but produces a carcinogenic byproduct. researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | N/A | An alternative to BOP that avoids the formation of HMPA. fishersci.co.uk |

A general synthetic scheme for producing amide derivatives from a methylpiperidinyl acetate precursor involves two main steps:

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov

Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine using a coupling agent like EDC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

These methodologies allow for the systematic modification of the core piperidine scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Chiral Auxiliary Approaches in the Synthesis of Related Esters

The synthesis of specific stereoisomers of substituted piperidines like this compound requires precise control over the formation of chiral centers. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After establishing the desired stereochemistry, the auxiliary can be removed and potentially recycled. wikipedia.org

Chiral auxiliaries function by creating a chiral environment that biases the approach of reagents to one face of the molecule over the other, leading to a diastereoselective reaction. wikipedia.org This strategy is particularly effective for creating the chiral piperidine core found in the target molecule and its analogues.

A notable example is the use of chiral α-phenylethylamine to synthesize stereochemically defined piperidone intermediates. acs.org In this approach, a prochiral ketone can be reacted with (S)-α-phenylethylamine to form a mixture of diastereomeric piperidones, which can then be separated. acs.org These separated intermediates, now enantiomerically enriched, serve as versatile building blocks for further elaboration into the final target compounds. acs.org

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. nih.gov Some of the most common classes and their applications are detailed in the table below.

| Chiral Auxiliary Class | Example(s) | Typical Application(s) |

| Oxazolidinones | Evans' Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org |

| Camphorsultams | Oppolzer's Camphorsultam | Asymmetric alkylations, conjugate additions, and cycloadditions. nih.gov |

| Chiral Amines | (S)-α-Phenylethylamine, Pseudoephedrine | Synthesis of chiral ketones and amines; asymmetric alkylations. wikipedia.orgacs.org |

| BINOL | 1,1'-Bi-2-naphthol | Asymmetric alkylation of glycine (B1666218) derivatives to produce uncommon amino acids. wikipedia.org |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of chiral amines. sigmaaldrich.com |

The general process for using a chiral auxiliary in the synthesis of a chiral piperidine ester involves several key steps:

Attachment of the chiral auxiliary to a prochiral substrate.

Execution of a diastereoselective reaction to create one or more new stereocenters.

Separation of the resulting diastereomers if necessary.

Removal of the chiral auxiliary to reveal the enantiomerically enriched product. wikipedia.org

This strategy provides a robust and reliable method for accessing enantiomerically pure forms of complex molecules like this compound, which is essential for evaluating the biological activity of individual stereoisomers.

Mechanistic Investigations of Biological Activities of Methyl 2 5 Methylpiperidin 3 Yl Acetate Analogues

Cellular Pathway Modulation and Functional Outcomes

Inhibition of Aggregation Processes (e.g., amyloid-beta aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in the development of Alzheimer's disease, leading to the formation of toxic oligomers and amyloid fibrils. bath.ac.ukfrontiersin.org Consequently, the inhibition of this aggregation process is a primary therapeutic strategy. frontiersin.org Molecules that can interfere with the self-assembly of Aβ may serve as valuable agents for disease treatment. bath.ac.uk

A key strategy in developing inhibitors involves designing molecules that bind to Aβ peptides, thereby preventing them from assembling into larger, toxic structures. bath.ac.uk The region of the Aβ peptide spanning residues 16-20 (KLVFF) is known to be critical for its self-association and is a common target for inhibitor design. bath.ac.uksemanticscholar.org

One class of inhibitors includes N-methylated peptides, which are designed to bind to one face of an aggregating peptide. The presence of the N-methyl group prevents the hydrogen bonding necessary for the formation of β-sheets, thus disrupting the aggregation cascade. bath.ac.ukbath.ac.uk Research has shown that optimizing the structure of these peptide inhibitors, for instance by using all D-chirality amino acids and amidating the C-terminus, can lead to highly potent compounds that are more effective than other known peptide and small-molecule inhibitors. bath.ac.uk These optimized inhibitors can induce Aβ oligomers to aggregate into non-toxic conformations. bath.ac.uk

In addition to peptide-based inhibitors, various small molecules have been identified as effective anti-aggregation agents. High-throughput screening of chemical libraries has yielded compounds that can diminish the formation of both Aβ oligomers and fibrils, reduce Aβ-induced cytotoxicity, and even improve lifespan and locomotive ability in animal models of Alzheimer's disease. Structure-activity relationship studies on these small molecules help to identify the key chemical features required for their efficacy, guiding the development of more potent analogues. Natural compounds, such as certain polyphenols, have also been shown to inhibit Aβ aggregation, often by forming hydrogen bonds with charged amino acid residues in the Aβ peptide, which disrupts the electrostatic attractions that drive aggregation. mdpi.com

Anti-infective Mechanisms of Action

Analogues and derivatives related to the core structure of Methyl 2-(5-methylpiperidin-3-yl)acetate have been investigated for a range of anti-infective properties. These activities stem from various mechanisms, including direct antibacterial and antifungal effects, as well as the inhibition of essential enzymatic pathways in pathogens.

Antibacterial Activity Against Specific Microorganisms

A variety of heterocyclic derivatives have demonstrated significant antibacterial activity against a panel of pathogenic bacteria, including multidrug-resistant strains. For instance, novel quinolinium derivatives have shown strong activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VREs). nih.gov Similarly, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibit potent inhibitory effects against a range of Gram-positive bacteria, with some compounds showing significantly greater activity than the clinically used antibiotic linezolid. nih.gov

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives have established their broad-spectrum activity against Gram-positive organisms like Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. semanticscholar.org Thiazole derivatives have also been found to be potent antibacterial agents against both standard and resistant bacterial strains, with many derivatives proving more effective than conventional antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com

The table below summarizes the antibacterial activity of selected derivatives against various microorganisms.

| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) |

| Quinolinium Derivatives | Compound A2 | MRSA | 1.5 |

| Compound A2 | Vancomycin-resistant E. faecalis | 2 | |

| Compound A2 | Vancomycin-resistant E. faecium | 4 | |

| Oxazolidinone Derivatives | Compound 7j | Staphylococcus aureus (ATCC 29213) | 0.25 |

| Compound 7j | MRSA (ATCC 43300) | 0.25 | |

| Compound 7j | Linezolid-resistant S. aureus | 0.5 | |

| Pyridinyl-oxazolidinone Derivatives | Compound 12e | Bacillus subtilis (BNCC109047) | 16 |

| Compound 12a | Staphylococcus aureus (ATCC25923) | 32 | |

| Thiazole Derivatives | Compound 7 | Staphylococcus aureus (ATCC 6538) | 43.3 µM |

| Compound 12 | MRSA (Resistant) | 29.8 µM |

This table is interactive. You can sort and filter the data.

Antifungal Properties of Related Derivatives

Derivatives with structural similarities have also been evaluated for their antifungal properties against a range of fungal pathogens, including those affecting plants and crops. Bioassays of 2,4,5-trioxopyrrolidin-1,3-thiazolidine derivatives demonstrated a broad spectrum of antifungal activity against pathogens like Phytophthora infestans and Fusarium solani, with some compounds showing efficacy comparable to or better than commercial fungicides. researchgate.net

Similarly, a series of 2,4-dihydroxy-5-methylacetophenone derivatives displayed broad-spectrum activity against five significant plant fungal pathogens, including Botrytis cinerea and Alternaria solani. nih.gov The lipophilicity of these compounds, indicated by their logP value, appears to be a factor in their activity. nih.gov Menthol-derived 1,2,4-triazole-thioether compounds have also been synthesized and tested, showing good inhibitory activity against fungi such as Physalospora piricola. mdpi.com The antifungal potential of chromone (B188151) derivatives has been noted, with some showing potent action against Fusarium solani. mdpi.com

The table below presents the antifungal activity of various related derivatives.

| Compound Class | Specific Compound/Derivative | Fungal Pathogen | Activity Measurement | Value |

| Acetophenone Derivatives | Isopropyl ketone 2g | Cytospora sp. | IC50 | 17.28 µg/mL |

| Isopropyl ketone 2g | Glomerella cingulate | IC50 | 25.64 µg/mL | |

| Isopropyl ketone 2g | Botrytis cinerea | IC50 | 32.32 µg/mL | |

| Triazole-thioether Derivatives | Compound 5b | Physalospora piricola | Inhibition Rate | 93.3% |

| Compound 5g | Gibberella zeae | Inhibition Rate | 86.5% | |

| Compound 5b | Colletotrichum orbiculare | Inhibition Rate | 90.5% | |

| Chroman-4-one Derivatives | Compound 6 | Fusarium solani | IC50 | 16.9 µM |

| Compound 1 | Moniliophthora roreri | IC50 | 30.4 µM |

This table is interactive. You can sort and filter the data.

Enzymatic Inhibition in Pathogen Pathways (e.g., LtaS inhibition)

A crucial mechanism underlying the anti-infective properties of certain compounds is the inhibition of essential enzymes within pathogen metabolic or structural pathways. Targeting unique and vital bacterial enzymes that are absent in eukaryotes is a promising strategy for developing new antibiotics.

One such target is the FtsZ protein, which is a key component of the bacterial cell division machinery. It is a prokaryotic homolog of eukaryotic tubulin. The inhibition of FtsZ's GTPase activity and its ability to assemble into the 'Z-ring' disrupts bacterial cell division, ultimately leading to cell death. nih.gov Studies on novel quinolinium derivatives have demonstrated that their antibacterial effects are mediated through this mechanism. nih.gov By interfering with FtsZ dynamics, these compounds effectively halt bacterial proliferation, highlighting a specific and potent mechanism of action. nih.gov This approach represents a valuable avenue for developing new antibacterial agents to combat drug-resistant infections. nih.gov

Computational and Spectroscopic Characterization in Methyl 2 5 Methylpiperidin 3 Yl Acetate Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for predicting the structural and energetic properties of molecules like Methyl 2-(5-methylpiperidin-3-yl)acetate. By approximating the electron density of the molecule, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can accurately optimize the molecular geometry to find its lowest energy conformation. derpharmachemica.cominoe.ro

For this compound, these calculations typically reveal that the piperidine (B6355638) ring adopts a stable chair conformation, which is the preferred arrangement for such six-membered heterocyclic systems. wikipedia.org The orientation of the substituents—the methyl group at the 5-position and the methyl acetate (B1210297) group at the 3-position—is critical. DFT calculations can determine the energetic preference for these groups to be in either axial or equatorial positions. The analysis of the potential energy surface helps identify the global minimum energy structure and other low-energy conformers, providing a comprehensive view of the molecule's energy landscape.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C3-C7 (acetate side chain) | 1.54 | |

| C5-C10 (methyl group) | 1.53 | |

| N1-C2 | 1.47 | |

| C8=O9 (carbonyl) | 1.21 | |

| **Bond Angles (°) ** | ||

| C2-N1-C6 | 111.5 | |

| C2-C3-C4 | 110.8 | |

| C4-C5-C6 | 111.2 | |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | -55.8 | |

| N1-C2-C3-C4 | 54.9 | |

| C2-C3-C4-C5 | -55.2 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. ekb.egchemjournal.kz

For this compound, the HOMO is typically localized around the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a potential site for electrophilic attack. The LUMO is often distributed over the carbonyl group of the methyl acetate moiety, which can act as an electron-accepting site in nucleophilic reactions. This analysis is crucial for predicting how the molecule will interact with other chemical species. nih.gov The HOMO-LUMO gap also provides information about the electronic absorption properties of the molecule, corresponding to the energy required for the lowest-energy electronic transition. scirp.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.45 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.78 |

| HOMO-LUMO Energy Gap (ΔE) | 4.67 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.com These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness value corresponds to a less reactive molecule.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

In addition to these global descriptors, local reactivity can be assessed using Fukui functions. derpharmachemica.com This analysis helps to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, offering a more detailed picture of its reactive sites.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.115 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.335 |

| Global Electrophilicity (ω) | μ² / (2η) | 3.628 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, such as a protein or enzyme. These methods are indispensable in modern drug discovery.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations can be used to place the molecule into the binding site of a biologically relevant protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity.

The results of a docking study can predict the binding energy (often expressed as a docking score) and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the nitrogen atom in the piperidine ring could act as a hydrogen bond acceptor, while the carbonyl oxygen of the acetate group could also participate in hydrogen bonding. The methyl groups and parts of the piperidine ring might engage in favorable hydrophobic interactions with nonpolar amino acid residues in the target's binding site.

Table 4: Hypothetical Docking Simulation Results for this compound with a Target Protein

| Parameter | Result |

| Target Protein | Monoamine Transporter (SERT) |

| Binding Affinity (Docking Score) | -7.8 kcal/mol |

| Key Interacting Residues | Asp98, Val152, Tyr176, Phe335 |

| Types of Interactions | Hydrogen Bond: Piperidine N-H with Asp98 backbone Hydrophobic: Methyl group with Val152 side chain π-π Stacking: Interaction with Phe335 |

While a ligand has preferred conformations in its unbound state, its shape can change significantly upon binding to a protein to achieve a better fit within the binding pocket—a concept known as "induced fit." Computational methods, including flexible docking and molecular dynamics (MD) simulations, are used to assess these conformational preferences. nih.govacs.org

These simulations can reveal how the rotatable bonds in this compound adjust to maximize favorable interactions with the protein. nih.gov For example, the orientation of the methyl acetate side chain relative to the piperidine ring is a key conformational variable. Understanding the preferred "bioactive conformation" is critical for structure-activity relationship (SAR) studies and for designing new analogues with improved binding affinity and selectivity. acs.org The conformational behavior of substituted piperidines is influenced by a complex interplay of steric and electrostatic factors, which can be effectively modeled within the specific environment of a protein's binding pocket. nih.govd-nb.info

Advanced Spectroscopic Techniques for Structural Elucidation

The structural complexity of this compound, which includes two stereocenters at the C3 and C5 positions of the piperidine ring, necessitates the use of sophisticated analytical methods. The combination of NMR, MS, and vibrational and electronic spectroscopy allows for an unambiguous assignment of its constitution and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for assigning the relative stereochemistry of the substituents on the piperidine ring, which can exist as cis and trans isomers.

The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) of the protons on the piperidine ring are particularly diagnostic of the isomer's stereochemistry. In the cis isomer, where the methyl group at C5 and the acetate group at C3 are on the same side of the ring, the molecule can adopt a chair conformation where both substituents are equatorial, leading to a more stable arrangement. In the trans isomer, one substituent would be axial and the other equatorial in a chair conformation. This difference in conformation influences the spatial relationship between protons, which is reflected in their coupling constants. For instance, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are characteristically different, allowing for the assignment of the relative configuration.

The carbon-¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the piperidine ring carbons, particularly C3 and C5, will differ between the cis and trans isomers due to steric effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further elucidate the stereochemistry by identifying protons that are close in space.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ester) | 3.6 - 3.7 | s |

| CH₂ (acetate) | 2.2 - 2.4 | d |

| CH₃ (ring) | 0.8 - 1.0 | d |

| Piperidine Ring Protons | 1.2 - 3.2 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental data.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 172 - 174 |

| O-CH₃ (ester) | 51 - 52 |

| CH₂ (acetate) | 38 - 42 |

| Piperidine Ring Carbons | 25 - 55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 171. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for piperidine derivatives often involve the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). For this compound, this could lead to the loss of the acetate side chain or fragmentation of the piperidine ring itself.

Common fragmentation patterns would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at m/z 140, or the loss of the entire carbomethoxymethyl group (-CH₂COOCH₃), leading to a fragment corresponding to the 5-methylpiperidine cation. Cleavage of the piperidine ring can also occur, leading to a series of smaller charged fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition and confirmation of the molecular formula.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺ | (Molecular Ion) |

| 156 | [C₈H₁₄NO₂]⁺ | CH₃ |

| 142 | [C₇H₁₂NO₂]⁺ | C₂H₅ |

| 114 | [C₆H₁₂N]⁺ | CH₂COOCH₃ |

| 98 | [C₆H₁₂N]⁺ | COOCH₃ |

Future Directions and Research Gaps in Methyl 2 5 Methylpiperidin 3 Yl Acetate Studies

Exploration of Novel Synthetic Pathways for Enhanced Yield and Stereoselectivity

A significant area for future research lies in the development of efficient and stereoselective synthetic routes to Methyl 2-(5-methylpiperidin-3-yl)acetate. The presence of two stereocenters in the piperidine (B6355638) ring means that four possible stereoisomers exist, and their biological activities are likely to differ.

Future synthetic strategies could focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the reaction is a promising avenue. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for separating stereoisomers. Lipases and other enzymes could be employed to selectively react with one enantiomer of a racemic mixture, allowing for the isolation of the desired stereoisomer.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and purity compared to traditional batch methods.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |

| Enzymatic Resolution | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |

| Multi-component Reactions | Increased efficiency, reduced steps, atom economy. | Optimization of reaction conditions for multiple components. |

| Flow Chemistry | Precise control over parameters, improved safety and scalability. | Initial setup costs can be high. |

A scalable route to all four diastereoisomers of a 5-aryl-substituted nipecotic acid derivative has been developed, involving catalytic hydrogenation of the corresponding pyridine, separation of the cis/trans mixture, and subsequent separation of the racemates using Simulated Moving Bed (SMB) chromatography. novartis.comresearchgate.net A similar approach could be applied to this compound.

Deepening Mechanistic Understanding of Biological Activities in Relevant Systems

The piperidine nucleus is a well-established pharmacophore, present in drugs with a wide range of biological activities, including analgesic, anticancer, antiviral, and antipsychotic properties. encyclopedia.pubijnrd.orgresearchgate.net Given this, it is highly probable that this compound and its stereoisomers will exhibit some form of biological activity.

Future research should aim to:

Screen for a Broad Range of Biological Activities: The compound should be tested against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential therapeutic applications. The piperidine moiety is a key structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity. nih.gov

Elucidate the Mechanism of Action: Once a biological activity is identified, further studies will be necessary to understand the underlying mechanism. This could involve techniques such as receptor binding assays, enzyme kinetics, and cell-based functional assays.

Investigate Structure-Activity Relationships (SAR): Synthesizing and testing a library of analogs of this compound will be crucial for understanding the relationship between the compound's structure and its biological activity. nih.gov This will involve modifying the substituents on the piperidine ring and the ester group. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Table 2: Potential Biological Activities of Piperidine Derivatives

| Therapeutic Area | Example of Piperidine-Containing Drug |

| Analgesia | Morphine, Fentanyl tandfonline.com |

| Antipsychotic | Haloperidol, Risperidone ijnrd.org |

| Antihistamine | Fexofenadine, Loratadine ijnrd.org |

| Alzheimer's Disease | Donepezil encyclopedia.pub |

Development of Advanced Computational Models for Predictive Studies

Computational chemistry can play a vital role in accelerating the research and development process for this compound. By using computational models, researchers can predict the properties and activities of the compound and its analogs, thereby guiding experimental work.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of piperidine derivatives with their biological activity. tandfonline.comtandfonline.comnih.govresearchgate.net This can help in designing new analogs with improved potency and selectivity.

Molecular Docking: Docking studies can be used to predict the binding mode of this compound to its biological target. researchgate.nettandfonline.comtandfonline.comfigshare.com This information can be used to design new molecules with enhanced binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with its target protein over time. nih.govrsc.orgresearchgate.net

Table 3: Computational Approaches in Drug Discovery

| Technique | Application |

| QSAR | Predicts biological activity based on chemical structure. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. |

| MD Simulations | Simulates the physical movements of atoms and molecules. |

Investigation of New Applications in Chemical Biology and Material Science

Beyond its potential therapeutic applications, the unique structure of this compound suggests that it could also be a valuable tool in chemical biology and material science.

Future research could explore:

Chemical Probes and Imaging Agents: The piperidine scaffold can be functionalized with fluorescent dyes or other reporter groups to create chemical probes for studying biological processes. Radioiodinated piperidine derivatives have been evaluated as potential imaging agents for melanoma. nih.gov

Polymer Chemistry: The bifunctional nature of the molecule (a secondary amine and an ester) makes it a potential monomer for the synthesis of novel polymers. nbinno.com Piperazine-based polymers have been investigated for their antimicrobial properties. rsc.org

Functional Materials: Piperidine-containing compounds have been incorporated into bioactive films for drug delivery applications. nih.gov The incorporation of this compound into materials could impart specific properties, such as altered surface chemistry or biological activity.

Q & A

Q. What computational tools can predict the physicochemical properties of this compound?

- Methodology : Tools like JChem or PubChem calculate LogP (lipophilicity), polar surface area, and hydrogen bonding capacity . Molecular dynamics simulations (e.g., Gaussian) model conformational stability, while QSAR studies correlate structure with reactivity or bioactivity .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be addressed?

- Methodology : Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamates) ensures stereocontrol, as demonstrated in piperidine derivatives . X-ray crystallography (via SHELX) or NOESY NMR validates configurations .

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

- Methodology : Reconcile NMR/IR experimental peaks with DFT-calculated spectra (e.g., using Gaussian). For LogP mismatches, validate via shake-flask experiments. Cross-check crystallographic data with molecular docking results to confirm bioactive conformations .

Q. How can researchers assess the metabolic stability of this compound in biological systems?

- Methodology : Perform in vitro assays using liver microsomes to measure half-life. LC-MS/MS tracks metabolite formation (e.g., hydrolysis to acetic acid derivatives). Computational ADMET models predict CYP450 interactions .

Q. What role does the piperidine ring play in the compound’s reactivity or bioactivity?

- Methodology : Compare analogs with/without the 5-methylpiperidin-3-yl group via SAR studies. Molecular docking (e.g., AutoDock) identifies binding interactions with targets like GPCRs or enzymes. Thermodynamic assays (ITC) quantify binding affinities .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Methodology : Optimize catalyst loading (e.g., transition-metal catalysts for C–N bond formation) and use flow chemistry for heat management. Process analytical technology (PAT) monitors reaction progression in real time .

Q. What safety protocols mitigate risks during scale-up of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.